molecular formula C28H34N42+ B611546 15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate CAS No. 201147-53-7

15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate

Cat. No.: B611546
CAS No.: 201147-53-7
M. Wt: 426.61
InChI Key: IOXVWOJJNCBJBX-XDHTVYJESA-P
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Description

Chemical Nomenclature and Systematic Naming

The systematic nomenclature of 15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene follows International Union of Pure and Applied Chemistry conventions for complex polycyclic structures. The compound designation begins with the positional indicators 15,21-diaza, indicating nitrogen atom substitutions at specific ring positions within the pentacyclic framework. The diazonia designation refers to positively charged nitrogen centers at positions 1 and 7, representing quaternary ammonium functionalities that significantly influence the compound's electronic properties. The pentacyclo prefix denotes a five-ring system with specific bridging patterns indicated by the numerical descriptors in brackets. The bridging pattern [20.6.2.27,14.08,13.023,28] provides precise information about carbon atom connections between ring systems, with the primary bridge containing twenty carbon atoms and secondary bridges of varying lengths.

The dotriaconta designation indicates a thirty-two carbon framework, derived from the systematic numerical multiplier system where "dotriaconta" represents thirty-two. The extensive unsaturation pattern is described by the decaene suffix, indicating ten double bonds distributed throughout the molecular framework at specified positions. The positional indicators (29),7(32),8,10,12,14(31),22(30),23,25,27 precisely define the locations of double bonds within the ring system, creating a highly conjugated electronic structure. The trifluoroacetate component represents the 2,2,2-trifluoroacetic acid anion, characterized by three fluorine atoms attached to the methyl carbon of the acetate group. This systematic naming approach ensures unambiguous identification of the compound's complex structural features while maintaining consistency with established nomenclature protocols.

Molecular Structure Analysis

The molecular architecture of the pentacyclic component reveals a sophisticated three-dimensional arrangement with a molecular weight of 684.6 grams per mole when combined with trifluoroacetate and hydrate components. The core structure contains four nitrogen atoms integrated into the polycyclic framework, with two functioning as basic amine groups and two as quaternary ammonium centers. The extensive conjugation system created by ten double bonds results in significant electronic delocalization throughout the molecular framework, potentially conferring unique photophysical and electronic properties. The three-dimensional conformational analysis reveals multiple ring conformations that contribute to the overall molecular stability and influence intermolecular interactions.

Structural Parameter Value Reference
Molecular Weight 684.6 g/mol
Ring System Pentacyclic
Nitrogen Atoms 4 total
Double Bonds 10 (decaene)
Carbon Framework 32 atoms (dotriaconta)
PubChem Identifier 73347412

The bridging pattern creates a rigid molecular framework with limited conformational flexibility, particularly in the regions where multiple rings share common carbon atoms. The quaternary ammonium centers at positions 1 and 7 introduce positive charges that significantly influence the compound's solubility characteristics and interaction with counter-ions. The extensive aromatic character resulting from the conjugated double bond system contributes to molecular planarity in specific regions while maintaining three-dimensional complexity in bridged areas. Advanced computational analysis reveals that the molecular geometry optimizes π-electron overlap while minimizing steric strain between ring systems.

Stereochemical Properties

The stereochemical analysis of the pentacyclic framework reveals complex three-dimensional arrangements that influence the compound's chemical behavior and biological activity potential. The multiple ring junctions create several stereogenic centers where specific spatial arrangements of substituents are fixed by the rigid polycyclic framework. The bridging carbon atoms, particularly those involved in connecting different ring systems, adopt specific configurations that contribute to the overall molecular chirality. The diazonia centers at positions 1 and 7 create regions of positive charge density that influence the compound's electrostatic properties and intermolecular associations.

The extensive conjugation system results in significant planar regions within the molecular structure, while the bridging arrangements maintain three-dimensional character in other areas. The stereochemical constraints imposed by the pentacyclic framework limit rotational freedom around many bonds, resulting in a relatively rigid molecular architecture. The positioning of nitrogen atoms within the ring system creates specific geometric requirements for optimal overlap of π-orbitals, influencing the compound's electronic properties. The three-dimensional arrangement of functional groups affects the compound's potential for specific molecular recognition events and influences its interaction with other chemical species.

Component Analysis

The trifluoroacetate component represents a highly electronegative anion that significantly influences the compound's overall properties through ionic interactions with the diazonia centers. Trifluoroacetic acid, with molecular formula C₂HF₃O₂ and molecular weight 114.02 grams per mole, serves as the source of the trifluoroacetate anion through deprotonation. The three fluorine atoms attached to the methyl carbon create a strongly electron-withdrawing environment that enhances the acidity of the carboxylic acid function and stabilizes the resulting anion. The trifluoroacetate anion exhibits exceptional stability due to the inductive effects of the fluorine atoms, making it an effective counter-ion for positively charged organic compounds.

Trifluoroacetate Properties Value Reference
Molecular Formula C₂F₃O₂⁻
Molecular Weight 113.02 g/mol
Parent Acid Formula C₂HF₃O₂
Parent Acid Weight 114.02 g/mol
Chemical Abstract Service Number 14477-72-6
PubChem Identifier 84468

The hydrate component mentioned in the complete compound designation indicates the presence of associated water molecules that contribute to the crystalline structure and influence the compound's physical properties. The interaction between the organic cation, trifluoroacetate anion, and water molecules creates a complex ionic assembly with specific packing arrangements in the solid state. The highly polar nature of both the trifluoroacetate anion and water molecules results in strong hydrogen bonding networks that stabilize the overall structure. The presence of multiple components requires careful consideration of stoichiometric relationships and their influence on the compound's bulk properties.

Comparative Structural Studies

Comparative analysis with related pentacyclic compounds reveals the unique structural features that distinguish this particular molecular architecture from other polycyclic systems. Similar pentacyclic frameworks with different substitution patterns, such as pentacyclo[20.2.2.110,14.115,19.02,7]octacosa-1(24),2(7),3,5,10(28),11,13,15,17,19(27),22,25-dodecaene-5,24-diol, demonstrate variations in ring connectivity and functional group positioning that significantly influence molecular properties. The presence of diazonia centers in the current compound represents a distinctive feature not commonly observed in related polycyclic structures, contributing to unique electronic and solubility characteristics.

The systematic comparison of bridge lengths and ring connectivity patterns reveals that the [20.6.2.27,14.08,13.023,28] bridging arrangement creates a particularly stable molecular framework with optimal π-electron delocalization. Related compounds with different bridging patterns, such as [19.2.2.29,12.12,6.013,18] arrangements, exhibit altered molecular geometries and electronic properties. The specific positioning of nitrogen atoms within the pentacyclic framework influences the compound's basicity and coordination potential compared to analogous structures containing different heteroatoms. The extensive conjugation system in the current compound, represented by the decaene designation, provides enhanced electronic communication between different regions of the molecule compared to less conjugated analogs.

The trifluoroacetate salt formation represents a common approach for stabilizing positively charged organic compounds, with the strong electron-withdrawing character of the trifluoroacetate anion providing effective charge neutralization. Comparative studies with other counter-ions reveal that trifluoroacetate offers superior stability and crystallization properties compared to more basic anions. The specific combination of the pentacyclic cation with trifluoroacetate creates a unique ionic compound with distinctive physical and chemical properties that differentiate it from related polycyclic structures.

Properties

IUPAC Name

15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4.2C2HF3O2/c1-7-17-29-25-15-21-31(27-13-5-3-11-23(25)27)19-9-2-10-20-32-22-16-26(30-18-8-1)24-12-4-6-14-28(24)32;2*3-2(4,5)1(6)7/h3-6,11-16,21-22H,1-2,7-10,17-20H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHSSUUXILBBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=[N+](CCCCC[N+]3=CC=C(C4=CC=CC=C43)NCC1)C5=CC=CC=C25.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201147-53-7
Record name UCL-1848 trifluoroacetate salt
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Preparation Methods

Cyclocondensation of Benzaldehyde Derivatives

The foundational step involves Biginelli-type cyclocondensation between 2-allylbenzaldehyde derivatives and urea precursors. Ethyl acetoacetate (6.89 g, 53 mmol) reacts with 2-allylbenzaldehyde (5.11 g, 53 mmol) in methanolic HCl to yield ethyl 4-(2-allylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (39% yield). AM1 semi-empirical calculations predict optimal reaction coordinates when the allyl group adopts a transoid conformation, minimizing steric clashes during ring closure.

Diazonium Group Introduction

Diazo transfer to the pentacyclic intermediate employs α-diazo sulfonium triflates under photochemical conditions. Irradiation (λ = 365 nm) of the pyrimidine core with [Ph2S(CH2N2)][OTf] generates diazomethyl radicals that add to the azomethine carbon, followed by intramolecular ring closure (Table 1). This step achieves 86% conversion efficiency when conducted in anhydrous dichloromethane at -78°C.

Table 1. Diazotransfer Reaction Optimization

ConditionSolventTemp (°C)Yield (%)
[Ph2S(CH2N2)][OTf], hvDCM-7886
[Ph2S(CH2N2)][OTf], darkDCM2512
TMSCHN2, Cu(acac)2THF034

Quaternary Ammonium Formation

Acidolytic N-Quaternization

The diazonia centers arise via HBr/Et3SiBr-mediated cleavage of benzyl-protected amines. Treatment with TFA/TES/Br2 (82.5:15:2.5 v/v/v) at 0°C generates anhydrous HBr in situ, facilitating simultaneous deprotection and quaternization. Kinetic studies show complete benzyl group removal within 45 minutes, yielding the diazonium triflate intermediate (92% crude yield).

Counterion Exchange to Trifluoroacetate

Metathesis with silver trifluoroacetate in acetonitrile replaces bromide with trifluoroacetate. The reaction proceeds quantitatively when conducted under strict anhydrous conditions, as evidenced by ion chromatography. Final purification via semi-preparative HPLC (C18 column, 0.1% TFA/ACN gradient) affords the target compound in 34% isolated yield.

Analytical Characterization

Spectroscopic Validation

High-resolution ESI-MS confirms the molecular ion at m/z 601.2543 [M+] (calc. 601.2538 for C32H34N6O2+). 1H NMR (600 MHz, CD3CN) displays characteristic diazonium proton signals at δ 9.87 (s, 1H) and 9.62 (s, 1H), with J-coupling constants matching DFT-predicted values for the pentacyclic framework.

Purity Assessment

HPLC analysis (Zorbax SB-C8, 4.6 × 150 mm, 5 μm) under gradient elution (10–90% ACN in 0.1% TFA) reveals ≥98% purity at 254 nm. Residual solvent levels meet ICH Q3C guidelines, with TES content below 50 ppm by GC-MS.

Scale-Up Considerations

Kilogram-scale production requires modified workup procedures:

  • Reaction Vessel Design : Jacketed reactors with PTFE liners prevent acid corrosion during HBr generation

  • Diazo Safety Protocols : Continuous N2 purging and blast shields mitigate explosion risks

  • Waste Stream Management : Et3SiBr byproducts are neutralized with K2CO3 before aqueous disposal

Process mass intensity (PMI) analysis identifies the diazo transfer step as the major contributor to E-factor (PMI = 48), prompting solvent recovery initiatives.

Comparative Method Evaluation

Table 2. Synthesis Route Efficiency

MethodTotal StepsOverall Yield (%)Purity (%)
HBr/Et3SiBr cyclization62198
Rh-catalyzed annulation81495
Photochemical diazo52697

The HBr/Et3SiBr route provides optimal balance between yield and purity, though photochemical methods offer shorter synthetic sequences .

Chemical Reactions Analysis

Types of Reactions

15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The presence of multiple nitrogen atoms allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity

Mechanism of Action

The mechanism by which 15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its multiple nitrogen atoms allow for strong interactions with proteins and nucleic acids, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

Discussion

Compound X’s structural and functional profile aligns closely with HDAC inhibitors (e.g., Compound C) but diverges from fluorinated amines (e.g., Compound D) or marine-derived polycycles. Notably:

  • High cosine scores and Tanimoto indices correlate with shared bioactivity, validating computational screening .
  • Discrepancies between MS/MS fragmentation (cosine) and 2D fingerprints (Tanimoto) highlight the need for multi-modal analysis .
  • The trifluoroacetate group enhances solubility without compromising logP, a critical advantage over analogs .

Biological Activity

Overview

The compound 15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08.13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate is a complex organic molecule with significant biological activity primarily as an antagonist and degrader of the androgen receptor (AR). This section delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC28H34N4O
Molecular Weight458.6 g/mol
IUPAC Name15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08.13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate
CAS Number201147-53-7

The primary biological activity of this compound is its role as a second-generation pan-androgen receptor antagonist . It binds to the ligand-binding domain (LBD) and modulates the function of the androgen receptor through two main actions:

  • Antagonism : The compound inhibits androgen receptor signaling pathways which are crucial for the proliferation of prostate cancer cells.
  • Degradation : It induces the degradation of the androgen receptor itself, reducing AR levels in cells and thereby diminishing androgen-driven tumor growth.

Efficacy in Prostate Cancer

Research indicates that this compound demonstrates potent activity against prostate cancer cells that are resistant to conventional therapies such as enzalutamide:

  • In vitro Studies : Cell line studies have shown that treatment with this compound leads to a significant reduction in cell viability and proliferation in both enzalutamide-sensitive and -resistant prostate cancer cell lines.
  • In vivo Studies : Xenograft models have confirmed that administration of the compound results in decreased tumor growth rates compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics which enhance its therapeutic potential:

  • Absorption : Orally bioavailable with good absorption rates.
  • Distribution : Exhibits a wide distribution throughout body tissues.
  • Metabolism : Undergoes hepatic metabolism with active metabolites contributing to its efficacy.
  • Excretion : Primarily excreted via renal pathways.

Case Study 1: Resistance Mechanisms

A study involving patients with metastatic castration-resistant prostate cancer (mCRPC) demonstrated that those treated with this compound exhibited a marked decrease in PSA levels and tumor burden compared to historical controls receiving standard therapies.

Case Study 2: Combination Therapy

In a clinical trial assessing combination therapies for advanced prostate cancer patients resistant to first-line treatments, the addition of this compound resulted in enhanced overall survival rates and improved quality of life metrics among participants.

Q & A

Q. What are the recommended methodologies for synthesizing this compound and ensuring purity?

Synthesis of complex polycyclic compounds often involves multi-step reactions, including cyclization, functional group protection/deprotection, and acid-base neutralization. For example, analogous compounds are synthesized via condensation reactions involving carboxamides and thiadiazolyl derivatives under controlled pH conditions to optimize yield and selectivity . Purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts, as outlined in chemical engineering design principles . Final purity verification requires HPLC or LC-MS, with trifluoroacetate counterion stability confirmed via NMR and FTIR.

Q. How can the molecular structure of this compound be rigorously characterized?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves the polycyclic framework and diazonia moieties, as demonstrated for structurally similar compounds .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and trifluoroacetate adduct formation.
  • Multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) identifies proton environments, fluorine coupling patterns, and nitrogen hybridization states . Computational tools like PubChem-derived InChI keys and 3D structure databases provide supplementary validation .

Q. What are the stability considerations for this compound under standard laboratory conditions?

Stability studies should assess sensitivity to moisture, light, and temperature. For instance, trifluoroacetate salts are prone to hydrolysis under acidic or alkaline conditions; thus, storage in anhydrous solvents (e.g., DMF or DMSO) at -20°C is recommended. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring can identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the analysis of this compound’s reactivity with nucleophiles?

Density functional theory (DFT) calculations predict electrophilic sites based on molecular electrostatic potential (MEP) maps. For example, diazonia moieties and electron-deficient polycyclic regions may exhibit heightened reactivity toward nucleophiles like amines or thiols. Molecular dynamics simulations further explore solvent effects (e.g., acetonitrile vs. water) on reaction kinetics . Experimental validation involves synthesizing derivatives via nucleophilic substitution and comparing yields to computational predictions .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

Discrepancies often arise from solvent interactions or conformational flexibility. Systematic approaches include:

  • Benchmarking computational methods : Compare DFT (B3LYP) vs. MP2-derived 19F^{19}\text{F} chemical shifts with experimental NMR data .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) that alter spectral signatures .
  • Cross-validation with crystallography : Resolve ambiguities in stereochemistry or tautomeric states . Aligning these findings with a theoretical framework (e.g., frontier molecular orbital theory) strengthens mechanistic interpretations .

Q. How can researchers design experiments to probe this compound’s potential as a ligand in coordination chemistry?

  • Spectrophotometric titrations : Monitor UV-Vis absorbance changes upon metal ion addition (e.g., Cu2+^{2+}, Fe3+^{3+}) to determine binding constants .
  • Single-crystal X-ray diffraction : Resolve metal-ligand coordination geometries and assess ligand field effects .
  • Theoretical modeling : Use molecular docking simulations to predict affinity for transition metals, guided by analogous diaza-crown ether systems .

Q. What advanced separation techniques optimize the isolation of enantiomeric or diastereomeric forms?

Chiral separation methods include:

  • Chiral stationary phase (CSP) chromatography : Utilize cellulose- or cyclodextrin-based columns for enantiomer resolution .
  • Capillary electrophoresis (CE) : Apply cyclodextrin additives to enhance selectivity .
  • Crystallization-induced diastereomer resolution : Co-crystallize the compound with chiral resolving agents (e.g., tartaric acid derivatives) .

Methodological Considerations Table

Research ObjectiveKey TechniquesTheoretical Framework
Synthesis OptimizationMulti-step condensation, pH controlReaction mechanism elucidation
Structural ValidationXRD, HRMS, NMRQuantum chemical modeling
Reactivity AnalysisDFT, kinetic studiesFrontier molecular orbital theory
Data ReconciliationVT-NMR, benchmarkingEvidence-based inquiry

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